5'-Bromo-4'-fluoro-2'-hydroxyphenacyl chloride
Description
5’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride is a versatile chemical compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol
Properties
IUPAC Name |
1-(5-bromo-4-fluoro-2-hydroxyphenyl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-1-4(8(13)3-10)7(12)2-6(5)11/h1-2,12H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHQPQDHKUSCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)O)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride typically involves the following steps:
Bromination: The starting material, 4’-fluoro-2’-hydroxyacetophenone, undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid. This step introduces a bromine atom at the 5’ position of the aromatic ring.
Chlorination: The brominated intermediate is then subjected to chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
In an industrial setting, the production of 5’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), or amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
5'-Bromo-4'-fluoro-2'-hydroxyphenacyl chloride serves as a versatile building block in organic synthesis. Its bromine and fluorine substituents enhance reactivity, allowing for the formation of complex molecules through various coupling reactions. This compound can be utilized to synthesize derivatives with specific pharmacological activities or functional properties.
Synthetic Routes
The synthesis typically involves the following steps:
- Bromination and Fluorination : Utilizing reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Acylation Reactions : The compound can undergo acylation to introduce various functional groups, expanding its utility in synthesizing more complex organic structures.
Biological Applications
Enzyme Inhibition Studies
Research indicates that this compound is effective in studying enzyme inhibition mechanisms. The compound interacts with active sites on enzymes, potentially leading to the development of inhibitors for therapeutic purposes. This property makes it valuable in drug discovery and development.
Protein Interaction Studies
The compound's ability to modify protein functions through covalent bonding allows researchers to investigate protein interactions and dynamics. It can be employed in assays to assess how modifications affect biological activity, providing insights into cellular processes.
Medicinal Chemistry
Drug Development
This compound is being investigated as an intermediate in the synthesis of pharmaceutical compounds. Its unique structural features may contribute to the development of new drugs targeting various diseases, including cancer and infectious diseases.
Case Studies
Several studies have highlighted the potential of this compound in medicinal chemistry:
- Anticancer Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects against tumor cell lines, indicating its potential as a lead compound for anticancer drug development.
- Antibacterial Properties : Preliminary studies suggest that modifications of this compound could enhance antibacterial activity against resistant strains of bacteria.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized to produce specialty chemicals with tailored properties for specific applications. Its reactivity allows for the development of materials with unique characteristics suitable for various industries, including pharmaceuticals and agrochemicals.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Enhances reactivity in coupling reactions |
| Enzyme Inhibition | Study of enzyme interactions | Effective in developing enzyme inhibitors |
| Medicinal Chemistry | Intermediate for drug synthesis | Potential anticancer and antibacterial activity found |
| Industrial Production | Specialty chemicals | Tailored properties for specific applications |
Mechanism of Action
The mechanism of action of 5’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-2-hydroxyacetophenone: Similar structure but lacks the chlorine atom.
5-Fluoro-2-hydroxyphenacyl bromide: Similar structure but lacks the chlorine atom.
5-Bromo-2-hydroxyphenacyl bromide: Similar structure but lacks the fluorine atom .
Uniqueness
5’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity
Biological Activity
5'-Bromo-4'-fluoro-2'-hydroxyphenacyl chloride is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.
- Chemical Name : this compound
- CAS Number : 1805108-03-5
- Molecular Formula : C13H9BrClF O2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It has been shown to modulate enzyme activity and influence cellular signaling pathways:
- Enzyme Interaction : The compound acts as a probe in biological assays, facilitating the study of enzyme interactions and cellular pathways.
- Signaling Pathways : It may influence pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and apoptosis.
Anti-inflammatory Properties
Compounds structurally related to this compound have been studied for their anti-inflammatory effects. For instance, phenolic compounds often exhibit the ability to inhibit pro-inflammatory cytokines, which could imply potential therapeutic applications for this compound in inflammatory diseases .
Case Studies
- Antibacterial Potential : A study explored the antibacterial effects of chalcone derivatives, which share structural similarities with phenacyl chlorides. The findings indicated that certain derivatives displayed concentration-dependent antibacterial activity against resistant strains of bacteria .
- Anticancer Research : Investigations into related compounds have shown promise in anticancer applications, particularly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines .
Applications in Medicinal Chemistry
This compound is being investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to serve as an intermediate in synthesizing more complex molecules with targeted biological activities:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5'-Bromo-4'-fluoro-2'-hydroxyphenacyl chloride, and what key reaction conditions should be optimized?
- Methodological Answer : Synthesis typically involves halogenation and hydroxylation steps. For bromo-fluoro derivatives, regioselective bromination of fluorinated phenacyl precursors under controlled temperature (e.g., 0–5°C) is critical to avoid overhalogenation. Acylation with chloroacetyl chloride in anhydrous dichloromethane, catalyzed by Lewis acids like AlCl₃, is commonly employed . Optimization should focus on reaction stoichiometry (e.g., molar ratios of Br₂ or BrCl) and solvent polarity to enhance yield and purity. Post-synthesis quenching with ice-water and extraction with ethyl acetate improves isolation efficiency .
Q. How should researchers purify this compound to achieve >95% purity, and what analytical techniques confirm its structural integrity?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for purification. Recrystallization from ethanol/water mixtures (1:3 v/v) at −20°C enhances crystalline purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times against standards. Structural validation requires ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to resolve aromatic protons (δ 7.2–8.1 ppm) and carbonyl signals (δ 190–200 ppm). FT-IR should confirm C=O (1700–1750 cm⁻¹) and O–H (3200–3600 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when synthesizing derivatives of this compound?
- Methodological Answer : Discrepancies often arise from residual solvents, diastereomers, or paramagnetic impurities. Ensure thorough drying (MgSO₄ or molecular sieves) and degassing of NMR solvents. For ambiguous peaks, use 2D NMR (COSY, HSQC) to resolve coupling patterns. If tautomerism is suspected (e.g., keto-enol forms), variable-temperature NMR (25–80°C) can identify dynamic equilibria. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What catalytic systems are effective in mediating cross-coupling reactions involving this compound, especially considering steric effects from substituents?
- Methodological Answer : Suzuki-Miyaura coupling with Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O (80°C) is viable for introducing aryl groups. Steric hindrance from bromo/fluoro substituents may require bulky ligands (e.g., XPhos) to stabilize the palladium center. For Ullmann-type couplings, CuI/1,10-phenanthroline in DMSO at 120°C enhances reactivity. Monitor reaction progress via TLC (silica, UV-active spots) and optimize catalyst loading (2–5 mol%) to minimize side products .
Q. How does the stability of this compound vary under different storage conditions, and what precautions prevent degradation?
- Methodological Answer : The compound is light- and moisture-sensitive. Store in amber vials under inert gas (Ar/N₂) at −20°C. Avoid prolonged exposure to acidic/basic environments, as hydrolysis of the phenacyl chloride group can occur. Degradation products (e.g., free carboxylic acids) are detectable via LC-MS. For long-term stability, lyophilize the compound and store with desiccants (silica gel) .
Data Analysis & Experimental Design
Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?
- Methodological Answer : Scale-up discrepancies often stem from inefficient heat/mass transfer. Use microwave-assisted synthesis for uniform heating in large batches. Monitor exothermic reactions with in-situ IR or Raman spectroscopy. For heterogeneous mixtures, optimize stirring rates (≥500 rpm) and solvent viscosity. Pilot studies using Design of Experiments (DoE) can identify critical parameters (e.g., temperature, catalyst loading) .
Q. How can researchers differentiate between byproducts and desired products in complex reaction mixtures?
- Methodological Answer : Employ hyphenated techniques like LC-MS/MS to separate and identify species. For halogenated byproducts, isotopic patterns in HRMS (e.g., ⁷⁹Br/⁸¹Br) aid identification. Preparative HPLC with fraction collection isolates minor components for NMR analysis. Computational tools (e.g., DFT calculations) predict plausible byproduct structures based on reaction mechanisms .
Safety & Handling
Q. What are the critical safety protocols for handling this compound in catalytic reactions?
- Methodological Answer : Use explosion-proof equipment due to potential exothermic reactions. Conduct reactions in fume hoods with HEPA filters to avoid inhalation of volatile chloro-intermediates. Wear PPE (nitrile gloves, lab coat, goggles) and maintain pH-neutral quenching solutions (e.g., NaHCO₃) to neutralize acidic vapors. Dispose of waste via halogen-specific protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
